Acetaldehyde-d4

Descripción general

Descripción

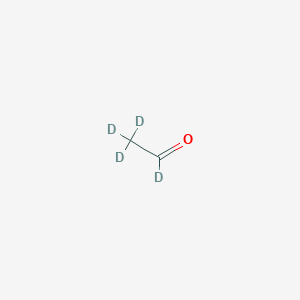

It has the molecular formula C2D4O and a molecular weight of 48.0772 g/mol . This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes Acetaldehyde-d4 particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Mecanismo De Acción

Target of Action

Acetaldehyde-d4, also known as 1,2,2,2-tetradeuterioethanone, primarily targets the enzyme aldehyde dehydrogenase . This enzyme is responsible for the metabolism of acetaldehyde, a compound that naturally occurs in the body .

Mode of Action

The mode of action of this compound involves its interaction with its primary target, aldehyde dehydrogenase. Consumption of certain substances, such as disulfiram, inhibits aldehyde dehydrogenase, causing acetaldehyde to build up in the body . This buildup of acetaldehyde results in various physiological changes, including flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .

Biochemical Pathways

This compound is involved in the metabolic pathway of alcohol. When alcohol is ingested, it is first converted into acetaldehyde by the enzyme alcohol dehydrogenase. Acetaldehyde is then further metabolized by aldehyde dehydrogenase into acetate . In the presence of substances that inhibit aldehyde dehydrogenase, such as disulfiram, acetaldehyde accumulates in the body .

Pharmacokinetics

It is known that the compound has a boiling point of 21°c and a melting point of -125°c . It is stored at a temperature of -20°C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The accumulation of acetaldehyde in the body due to the action of this compound can lead to a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction is proportional to the dosage of both disulfiram and alcohol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s vapor pressure is 14.05 psi at 20°C , and its autoignition temperature is 347°F . These properties suggest that the compound’s action may be affected by temperature and pressure conditions. Furthermore, the compound’s action can also be influenced by the presence of other substances in the body, such as alcohol and disulfiram .

Análisis Bioquímico

Biochemical Properties

Acetaldehyde-d4 plays a role in biochemical reactions similar to its non-deuterated counterpart, acetaldehyde . It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohol . These enzymes catalyze the oxidation of ethanol to acetaldehyde and further to acetic acid . The presence of deuterium atoms in this compound may influence these interactions, potentially affecting the rate of these reactions .

Cellular Effects

The effects of this compound on cells are expected to be similar to those of acetaldehyde. Acetaldehyde has been shown to cause cytotoxicity, increase reactive oxygen species (ROS) levels, and induce DNA damage in cells . It is reasonable to assume that this compound could have similar effects, although the presence of deuterium atoms may modulate these effects .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve its interactions with biomolecules, similar to acetaldehyde. Acetaldehyde can form adducts with DNA and proteins, leading to mutations and altered protein function . This compound, with its deuterium atoms, might exhibit similar behavior, potentially leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on acetaldehyde have shown dose-dependent effects, including toxic effects at high doses . It is plausible that this compound could exhibit similar dose-dependent effects, although the presence of deuterium atoms may influence its toxicity profile .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as acetaldehyde. Acetaldehyde is an intermediate in the metabolism of ethanol, where it is oxidized to acetic acid, which is then converted to acetyl-CoA and enters the tricarboxylic acid cycle . This compound could potentially follow a similar metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Given its small size and similarity to acetaldehyde, it is likely to be able to diffuse across cell membranes . The presence of deuterium atoms may influence its distribution and accumulation within cells .

Subcellular Localization

Based on the properties of acetaldehyde, it can be inferred that this compound may be found throughout the cell due to its small size and ability to cross biological membranes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetaldehyde-d4 can be synthesized through several methods. One common approach involves the deuteration of acetaldehyde using deuterium gas or deuterated reagents. The reaction typically requires a catalyst and specific reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, this compound is produced by the catalytic dehydrogenation of ethanol-d4. This process involves the use of a metal catalyst, such as copper or silver, at elevated temperatures. The reaction can be represented as follows:

CH3CD2OH→CH3CDO+D2

This method ensures high yields and purity of the deuterated acetaldehyde .

Análisis De Reacciones Químicas

Types of Reactions

Acetaldehyde-d4 undergoes various chemical reactions, similar to its non-deuterated counterpart. These reactions include:

Reduction: It can be reduced to ethanol-d4 using reducing agents like sodium borohydride or lithium aluminum hydride.

Addition Reactions: This compound can participate in aldol reactions, forming β-hydroxy aldehydes or ketones.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Addition Reactions: Base catalysts like sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)

Major Products Formed

Oxidation: Acetic acid-d4

Reduction: Ethanol-d4

Addition Reactions: β-Hydroxy aldehydes or ketones

Aplicaciones Científicas De Investigación

Acetaldehyde-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparación Con Compuestos Similares

Similar Compounds

Acetaldehyde (CH3CHO): The non-deuterated form of Acetaldehyde-d4, commonly used in various chemical reactions and industrial applications.

Formaldehyde (CH2O): A simpler aldehyde with similar reactivity but different applications.

Propionaldehyde (C2H5CHO): A higher homolog of acetaldehyde with similar chemical properties.

Uniqueness of this compound

The uniqueness of this compound lies in its deuterium content, which makes it an invaluable tool in isotopic labeling studies. The presence of deuterium atoms allows researchers to trace the compound’s behavior in chemical and biological systems with high precision. This property is particularly useful in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .

Actividad Biológica

Acetaldehyde-d4 (CD3CHO) is a deuterated isotopologue of acetaldehyde, which has been extensively studied for its biological activity and implications in various fields, including toxicology, pharmacology, and environmental science. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound, including its effects on neuronal activity, metabolic pathways, and potential therapeutic implications.

This compound is characterized by the substitution of hydrogen atoms with deuterium, which alters its physical and chemical properties. This isotopic labeling is crucial for studies involving metabolic pathways and reaction mechanisms as it allows for precise tracking of the compound in biological systems.

1. Neurobiological Effects

Recent studies have highlighted the excitatory effects of acetaldehyde on specific neuronal populations. For instance, research indicates that acetaldehyde can activate lateral habenular (LHb) neurons through various cellular mechanisms. The activation leads to increased expression of cFos protein, a marker of neuronal activity, suggesting that acetaldehyde may play a role in aversive behaviors related to alcohol consumption.

- Case Study Findings :

- Excitation Mechanism : this compound was found to facilitate spontaneous neuronal firing and enhance glutamatergic transmission in LHb neurons. This effect was potentiated by inhibitors of aldehyde dehydrogenase (ALDH), suggesting a complex interaction between acetaldehyde metabolism and neuronal excitability .

- Conditioned Place Aversion : Intra-LHb infusion of acetaldehyde resulted in conditioned place aversion in male rats, indicating its potential role in aversive learning associated with alcohol intake .

2. Metabolic Pathways

This compound undergoes similar metabolic pathways as its non-deuterated counterpart. It is primarily metabolized by ALDH enzymes into acetate, which can further participate in various biochemical processes.

- Protective Role of ALDH2 : Research indicates that ALDH2 plays a protective role against binge alcohol-induced brain injury by metabolizing acetaldehyde. In experiments with Aldh2-knockout mice, elevated oxidative stress and neurodegeneration were observed following binge alcohol exposure, underscoring the importance of ALDH2 in mitigating acetaldehyde toxicity .

Comparative Analysis of Acetaldehyde and this compound

The following table summarizes key differences between acetaldehyde and its deuterated form regarding their biological effects:

| Property | Acetaldehyde | This compound |

|---|---|---|

| Molecular Formula | C₂H₄O | C₂D₄O |

| Metabolism | Rapidly metabolized by ALDH | Similar metabolism but with isotopic labeling effects |

| Neuroactivity | Excitatory effects on LHb neurons | Enhanced tracking of neuroactivity due to deuteration |

| Toxicity | Associated with neurodegeneration | Potentially lower toxicity due to slower metabolism |

| Research Applications | Toxicology studies | Mechanistic studies using isotopic labeling |

Electrophysiological Studies

Electrophysiological recordings have demonstrated that bath application of acetaldehyde increases hyperpolarization-activated currents in LHb neurons. This suggests that this compound may also influence synaptic transmission dynamics and neuronal excitability through similar mechanisms as its non-deuterated form .

Environmental Impact Studies

Studies investigating the environmental behavior of this compound have shown that it can participate in photochemical reactions under specific conditions, contributing to secondary organic aerosol formation in the atmosphere. This highlights its relevance not only in biological contexts but also in environmental chemistry .

Propiedades

IUPAC Name |

1,2,2,2-tetradeuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167531 | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-89-9 | |

| Record name | Acetaldehyde-1,2,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.